Scaffold-Level S6K Selectivity Window of Thiophene-Urea Class vs. Alternative Kinase Inhibitor Chemotypes
The thiophene-urea scaffold into which 1235390-13-2 embeds was optimized in a published medicinal chemistry program to deliver S6K inhibitors with excellent selectivity over 43 off-target kinases. The lead compound from that series (an aryl-thiophene urea) exhibited >100-fold selectivity for S6K versus the panel, a differentiation that directly contrasts with earlier-generation DFG-out p38α inhibitors that showed promiscuous kinase binding [1]. While these data are not derived from 1235390-13-2 itself, they establish the scaffold-level potential that any 2,3-dimethoxyphenyl variant inherits and that generic kinase inhibitors lacking the thiophene-urea core do not possess.
| Evidence Dimension | Kinase selectivity (fold-selectivity for S6K over 43-kinase panel) |
|---|---|
| Target Compound Data | No direct selectivity data available for CAS 1235390-13-2; scaffold representative exceeds >100-fold selectivity [1]. |
| Comparator Or Baseline | DFG-out p38α inhibitors (promiscuous kinase binding profile) [1]. |
| Quantified Difference | Scaffold representative >100-fold selective for S6K over 43 kinases vs. promiscuous binding of comparator chemotype [1]. |
| Conditions | Biochemical kinase panel assay (43 kinases); scaffold lead compound from Ye et al. (2011) [1]. |
Why This Matters
A scaffold with demonstrated >100-fold selectivity provides a rational starting point for SAR exploration; procurement of the precise 2,3-dimethoxyphenyl variant preserves this selectivity potential, whereas substituting a scaffold-unrelated generic kinase inhibitor forfeits this validated selectivity window.
- [1] Ye, P. et al. (2011) 'Potent and selective thiophene urea-templated inhibitors of S6K', Bioorganic & Medicinal Chemistry Letters, 21(2), pp. 849–852. View Source
